

comparing the fragmentation patterns of Methyl 2-Octynoate and Methyl 2-Octynoate-d5

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Compound of Interest

Compound Name: Methyl 2-Octynoate-d5

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A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 2-Octynoate and Methyl 2-Octynoate-d5

This guide provides a detailed comparison of the electron ionization (EI) mass spectrometric fragmentation patterns of Methyl 2-Octynoate and its deuterated analog, **Methyl 2-Octynoate-d5**. This information is critical for researchers in metabolomics, drug metabolism, and related fields who utilize stable isotope labeling for quantitative analysis and tracer studies.

Introduction

Methyl 2-Octynoate is a fatty acid methyl ester with the chemical formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .^[1] Its deuterated counterpart, **Methyl 2-Octynoate-d5**, is a valuable internal standard for mass spectrometry-based quantification. Understanding the fragmentation behavior of both the labeled and unlabeled forms is essential for developing robust analytical methods and interpreting mass spectral data accurately. This guide outlines the key fragmentation pathways and provides a comparative analysis of the resulting mass spectra.

While experimental mass spectral data for Methyl 2-Octynoate is available, specific fragmentation data for **Methyl 2-Octynoate-d5** is not readily found in the public domain. Therefore, the fragmentation pattern for the deuterated compound presented here is predicted based on established principles of mass spectrometry and the known fragmentation of similar deuterated fatty acid methyl esters. The d5-labeling is assumed to be on the terminal pentyl group of the octynoate chain.

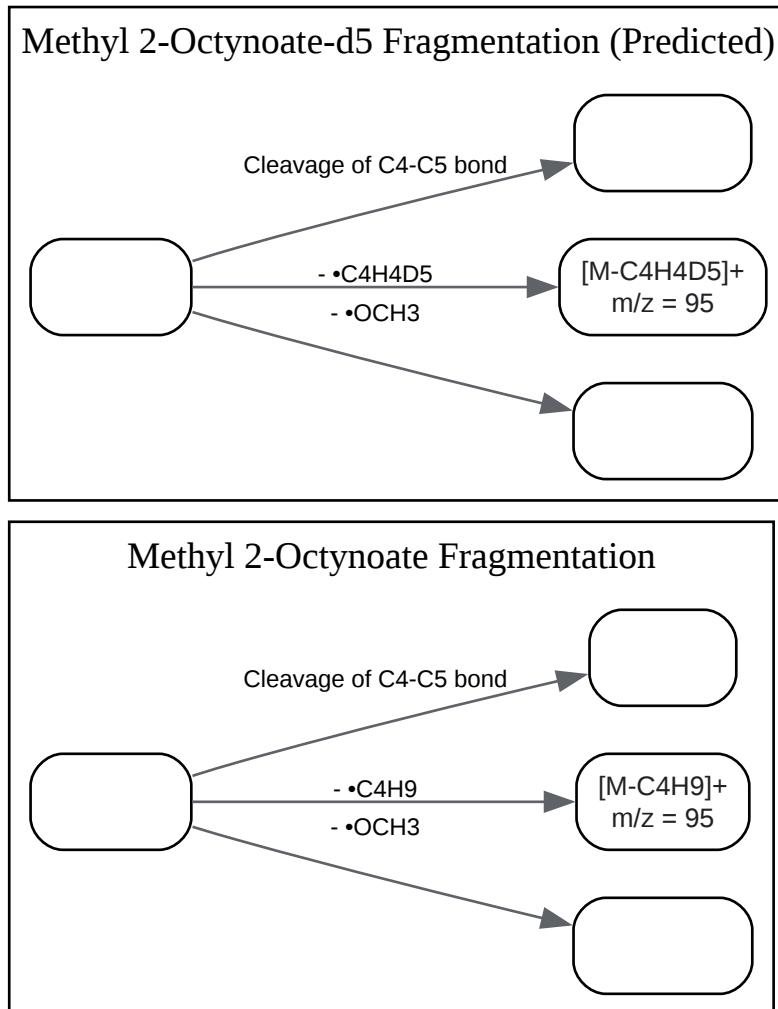
Comparative Fragmentation Patterns

The following table summarizes the major observed and predicted fragment ions for Methyl 2-Octynoate and **Methyl 2-Octynoate-d5** upon electron ionization.

Fragment Ion (m/z)	Proposed Structure/Loss	Methyl 2-Octynoate	Methyl 2-Octynoate-d5 (Predicted)	Mass Shift (Da)
159	[M+5]+	-	[C9H9D5O2]+	+5
154	[M]+	[C9H14O2]+	-	-
123	[M-OCH3]+	[C8H13O]+	[C8H8D5O]+	+5
95	[M-C4H9]+	[C5H5O2]+	[C5H5O2]+	0
55	[C4H7]+	[CH3(CH2)3]+	[CD3(CD2)2]+	+5

Fragmentation Pathway Analysis

The fragmentation of Methyl 2-Octynoate is characterized by several key bond cleavages. The introduction of five deuterium atoms on the terminal pentyl group of **Methyl 2-Octynoate-d5** leads to predictable mass shifts in the resulting fragment ions.



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Caption: Fragmentation pathways of Methyl 2-Octynoate and **Methyl 2-Octynoate-d5**.

Experimental Protocols

The following is a general protocol for the analysis of Methyl 2-Octynoate and its deuterated analog by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

- Derivatization: If starting from the free fatty acid, convert it to its methyl ester. A common method is to use 2% sulfuric acid in methanol and heat at 50°C for 2 hours.

- Extraction: Extract the fatty acid methyl esters (FAMEs) from the reaction mixture using a non-polar solvent such as hexane.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
- Reconstitution: Reconstitute the dried sample in a suitable solvent for GC-MS analysis (e.g., hexane).

4.2. GC-MS Analysis

- Gas Chromatograph: A standard GC system equipped with a capillary column suitable for FAME analysis (e.g., a DB-23 or similar polar column).
- Injection: 1 μ L of the sample is injected in splitless mode.
- Oven Program:
 - Initial temperature: 80°C
 - Ramp 1: 20°C/min to 170°C
 - Ramp 2: 1°C/min to 204°C
 - Ramp 3: 20°C/min to 250°C
 - Hold at 250°C for 10 minutes.
- Mass Spectrometer: An electron ionization (EI) mass spectrometer operating at 70 eV.
- Scan Range: m/z 50-400.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

Conclusion

The fragmentation pattern of **Methyl 2-Octynoate-d5** can be reliably predicted based on the known fragmentation of the unlabeled compound and general principles of mass spectrometry for deuterated molecules. The key fragments containing the deuterated pentyl group will exhibit a mass shift of +5 Da. This predictable shift allows for the use of **Methyl 2-Octynoate-d5** as an effective internal standard in quantitative mass spectrometric assays. Researchers should optimize their GC-MS methods to ensure clear separation and accurate measurement of the characteristic fragment ions for both the analyte and the internal standard.

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References

- 1. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]
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